Ethyl N-(4-anilinophenyl)carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
ethyl N-(4-anilinophenyl)carbamate |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)17-14-10-8-13(9-11-14)16-12-6-4-3-5-7-12/h3-11,16H,2H2,1H3,(H,17,18) |
InChI Key |
WTKHWQSXMAKJQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Ethyl N 4 Anilinophenyl Carbamate and Analogues
Direct Carbamation Approaches in Anilinoaryl Carbamate (B1207046) Synthesis
Direct carbamation remains a cornerstone for the synthesis of anilinoaryl carbamates, offering a versatile and established methodology. This approach typically involves the reaction of an aniline (B41778) derivative with a suitable carbamoylating agent.
Reactant Precursor Design and Stereoselective Considerations
The design of reactant precursors is a critical aspect that dictates the efficiency and outcome of the carbamation reaction. For the synthesis of ethyl N-(4-anilinophenyl)carbamate, the key precursor is N-phenyl-1,4-phenylenediamine (4-aminodiphenylamine). The nucleophilicity of the amino groups in this precursor is a key factor in its reactivity.
Stereoselectivity becomes a crucial consideration when chiral centers are present in the aniline or alcohol precursors. For instance, the synthesis of chiral vicinal amino sulfides has been achieved with high diastereoselectivity through a process involving the participation of a neighboring N-carbamate group. nih.gov This highlights the potential for designing stereoselective syntheses of carbamate analogs by incorporating appropriate chiral auxiliaries or directing groups. nih.gov
Utilization of Carbamoyl (B1232498) Chlorides and Alkyl Chloroformates
Carbamoyl chlorides and alkyl chloroformates are widely employed reagents for the direct carbamation of anilines. wikipedia.orgchemistryviews.org The reaction of an amine with phosgene (B1210022) produces carbamoyl chlorides, which can then react with alcohols or phenols to yield carbamates. wikipedia.org However, due to the hazardous nature of phosgene, alternative, safer methods are often preferred. chemistryviews.org
A common and effective method for synthesizing this compound involves the reaction of N-phenyl-1,4-phenylenediamine with ethyl chloroformate. rutgers.eduarkat-usa.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. rutgers.edu The choice of solvent can also influence the reaction; for example, low solubility of reactants in certain solvents can hinder the reaction progress. researchgate.net
Table 1: Examples of Carbamate Synthesis using Alkyl Chloroformates
Reactants Reagent Conditions Product Reference Anilinoethyl chloride, Pyridine Ethyl chloroformate Benzene, 10°C then 25°C Ethyl N-(2-chloroethyl)-N-phenylcarbamate 4-bromo-3-fluoroaniline Ethyl chloroformate - Ethyl 4-bromo-3-fluorophenylcarbamate p-methoxybenzamide, N-bromosuccinimide, DBU Methanol Reflux Methyl N-(p-methoxyphenyl)carbamate
Investigation of Aniline and Substituted Aniline Reactivity Profiles
The reactivity of anilines in carbamation reactions is significantly influenced by the electronic nature of substituents on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the amino group, thereby increasing its reactivity towards electrophilic carbamoylating agents. Conversely, electron-withdrawing groups decrease the nucleophilicity and can hinder the reaction.
In the case of N-phenyl-1,4-phenylenediamine, the presence of two amino groups with different chemical environments presents a challenge in terms of regioselectivity. The aniline-type amino group is generally more nucleophilic than the diphenylamine-type amino group. This difference in reactivity can be exploited to achieve selective carbamation at the more reactive site.
Palladium-catalyzed C-H activation and arylation of aniline carbamates have been explored, demonstrating that the carbamate group can act as a directing group for ortho-functionalization. acs.orgnih.gov This highlights the influence of the carbamate moiety on the reactivity of the aniline ring in subsequent transformations.
Carbon Dioxide Fixation and Environmentally Conscious Carbamate Formation
The utilization of carbon dioxide (CO2) as a C1 feedstock for chemical synthesis is a rapidly growing area of research, driven by the need for more sustainable and environmentally friendly processes. nih.govresearchgate.net The synthesis of carbamates from CO2, amines, and other reagents offers a greener alternative to traditional methods that often rely on toxic chemicals like phosgene. chemistryviews.orgresearchgate.net
Mechanistic Investigations of Amine-CO2 Adduct Formation: Experimental and Computational Insights
The reaction between an amine and CO2 is a crucial first step in many CO2 fixation strategies for carbamate synthesis. This reaction typically leads to the formation of a carbamic acid or a carbamate anion intermediate. researchgate.net Computational and experimental studies have provided valuable insights into the mechanism of this process.
Initially, it was proposed that the reaction proceeds through a zwitterionic intermediate. However, more recent computational studies suggest that the formation of a 1,3-zwitterion has a high energy barrier. nih.govacs.org An alternative, more favored mechanism involves the catalytic assistance of a Brønsted base, such as another amine molecule, in a concerted process. nih.govepa.gov This "six-membered mechanism" facilitates proton transfer and the formation of the C-N bond. nih.gov
The interaction between amines and CO2 can also be mediated by superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG). rsc.org Detailed investigations have shown that the zwitterionic TMG-CO2 adduct is not the direct carboxylating agent. Instead, CO2 dissociates from the adduct before a concerted carboxylation of the amine occurs, with TMG acting to deprotonate the amine as it attacks a free CO2 molecule. rsc.org
Catalytic Systems for Efficient Carboxylation: Metal-Mediated and Organocatalytic Routes
A variety of catalytic systems have been developed to promote the efficient synthesis of carbamates from CO2 and amines. These can be broadly categorized into metal-mediated and organocatalytic routes.
Metal-Mediated Routes:
Transition metal catalysts, particularly those based on palladium, have been extensively studied for carboxylation reactions. nih.gov Palladium catalysts can facilitate the carboxylation of aryl halides and other substrates with CO2 to form valuable compounds. nih.govresearchgate.net For instance, palladium-catalyzed carboxylation of 2-bromoanilines with CO2 and isocyanides has been reported to yield quinazoline-diones. nih.gov Other metals like cobalt and copper have also shown catalytic activity in the carboxylation of aryl chlorides and bromides with CO2. mdpi.comrsc.org
Table 2: Examples of Metal-Catalyzed Carboxylation Reactions
Substrate Catalyst Conditions Product Reference Aryl Iodide Copper iodide/TMEDA 1 atm CO2, DMSO, 25-70 °C Carboxylic Acid rsc.org Aryl Chloride Cobalt Complex Mild Conditions Carboxylic Acid Allylstannane Palladium Complex - Carboxylic Acid Derivative
Organocatalytic Routes:
Organocatalysis offers a metal-free alternative for CO2 fixation into carbamates. nih.gov Strong organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to be effective in promoting the synthesis of carbamates from amines, CO2, and alkyl halides. acs.orgnih.gov The use of a polymer-supported DBU allows for easy recovery and reuse of the catalyst, enhancing the sustainability of the process. chemistryviews.org Bifunctional organocatalysts have also been developed for the direct carboxylation of terminal alkynes with CO2. nih.gov These systems often operate under mild conditions, such as atmospheric pressure of CO2 and moderate temperatures. nih.govrsc.org
A three-component coupling of an amine, CO2, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide is another efficient method for carbamate synthesis under mild conditions. organic-chemistry.org This approach avoids common side reactions like N-alkylation of the amine. organic-chemistry.org
Photochemical Pathways for Carbamate Construction from CO2
Harnessing carbon dioxide as a renewable, non-toxic, and abundant C1 feedstock is a primary goal of green chemistry. researchgate.net Photochemical methods offer a novel approach to activate the thermodynamically stable CO2 molecule for carbamate synthesis. researchgate.net These reactions utilize light energy, often in the absence of a metal catalyst, to drive the formation of the carbamate bond. researchgate.net
The general strategy involves the reaction of CO2 with amines and alcohols. rsc.org While challenging, this approach is an attractive alternative to traditional methods that often rely on toxic reagents like phosgene. The development of effective photochemical protocols for the direct synthesis of carbamates represents a significant step towards more sustainable chemical manufacturing. nih.gov
Transcarbamoylation Reactions for Structural Diversification
Transcarbamoylation, also known as urethane (B1682113) exchange, is a chemical reaction where the carbamoyl group is transferred between molecules. This equilibrium-driven process typically involves the reaction of a carbamate with an alcohol or an amine, often catalyzed by heat or a catalyst, to produce a new carbamate. researchgate.net Although considered more sluggish than the related transesterification reaction, it is a valuable tool for modifying and diversifying carbamate-containing structures. researchgate.net
The reaction is particularly relevant in polymer chemistry for the reprocessing and recycling of polyurethanes. acs.org In synthetic organic chemistry, it offers a pathway to new carbamate analogues that might be difficult to access directly. The process can be catalyzed by various organometallic compounds or bases, allowing for structural reshuffling of the carbamate moiety. dntb.gov.ua
One-Pot Synthetic Protocols for Enhanced Efficiency
One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. thieme-connect.comorganic-chemistry.org Several one-pot procedures have been developed for the synthesis of carbamates.
One common strategy involves the in situ formation of a reactive intermediate, such as a carbamoyl chloride or an isocyanate. thieme-connect.comrsc.org For example, an amine can be treated with a reagent to form an isocyanate, which is then immediately trapped by an alcohol or thiol present in the same reaction pot to yield the desired carbamate or thiocarbamate, respectively. rsc.orgresearchgate.net This avoids the need to handle sensitive or hazardous intermediates directly. organic-chemistry.org Such protocols are highly versatile and have been successfully applied to a wide range of amines and alcohols, providing access to a diverse library of carbamate products in high yields. organic-chemistry.orgresearchgate.net
Considerations for Sustainable Synthesis and Process Optimization
The principles of green chemistry are increasingly influencing the design of synthetic routes for carbamates. Key considerations for sustainable synthesis and process optimization include:
Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. One-pot and multicomponent reactions, such as the Hf(OTf)₄-catalyzed synthesis of β-carbamate ketones, are excellent examples of atom-economical processes. nih.gov
Use of Renewable Feedstocks: Utilizing CO2 as a C1 source for the carbonyl group in the carbamate is a prime example of replacing fossil-fuel-derived, toxic reagents like phosgene with an abundant and non-toxic alternative. rsc.orgnih.gov
Catalysis: Employing catalysts, especially in low loadings, is preferable to using stoichiometric reagents. Highly efficient catalysts like Hf(OTf)₄ minimize waste and enable reactions under milder conditions. nih.govnih.gov Reusable, heterogeneous catalysts further enhance sustainability. researchgate.net
Solvent Choice: Reducing or eliminating the use of volatile organic solvents is a critical goal. Performing reactions under solvent-free conditions, where possible, is an ideal scenario. nih.govnih.gov
Process Efficiency: Streamlining synthesis through one-pot protocols reduces the number of unit operations (e.g., extractions, purifications), saving time, energy, and materials. thieme-connect.comrsc.org
By integrating these considerations, the synthesis of this compound and its analogues can be made more environmentally benign and economically viable.
Reaction Mechanisms and Chemical Transformations of Ethyl N 4 Anilinophenyl Carbamate Systems
Fundamental Carbamate (B1207046) Group Reactivity and Stability
The carbamate group (-NHCOO-) is a key functional group in many organic compounds, including pharmaceuticals and agrochemicals. nih.govdrugbank.com Its reactivity is central to the chemical behavior of Ethyl N-(4-anilinophenyl)carbamate.
The hydrolysis of carbamates is a critical degradation pathway, often catalyzed by enzymes like carboxyl ester hydrolases. bohrium.comnih.gov This process involves the cleavage of the ester linkage in the carbamate group. frontiersin.orgnih.gov The stability of the carbamate bond is influenced by the electronic properties of the substituents. In the case of ethyl carbamates, they are considered potential carcinogens because the ethyl group can be metabolically processed. nih.gov
Microbial degradation is a significant and environmentally friendly method for breaking down carbamate compounds. bohrium.com The primary routes for this degradation are hydrolysis and oxidation. bohrium.com Various bacterial and fungal species have been identified that can degrade a wide array of carbamates found in soil and water. bohrium.com
The following table summarizes the key enzymes involved in the microbial degradation of carbamates:
| Enzyme | Source Organism | Function |
| MCD, CahA, CehA, CfdJ, McbA | Various microorganisms | Catalyze the hydrolysis of carbamate linkages. bohrium.com |
The carbamate group can undergo nucleophilic substitution reactions. These reactions are a fundamental aspect of the chemistry of activated amides and carbamides. libretexts.org Enamides and enecarbamates, which possess a hydrogen atom on the nitrogen, can act as nucleophiles in the presence of a Lewis acid catalyst, reacting with various electrophiles. nih.gov This reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of important functional groups like ketones and N-protected amines. nih.gov
Carbamates are generally stable and can be purified using techniques like silica (B1680970) gel chromatography. nih.gov Their low nucleophilicity compared to metal enolates and enamines is a notable characteristic. nih.gov
Directed C-H Functionalization Strategies Employing Carbamate Directing Groups
The carbamate group is a versatile directing group in transition-metal-catalyzed C-H functionalization reactions. nih.govmagtech.com.cn This strategy allows for the selective activation and functionalization of C-H bonds at specific positions within a molecule, which is a powerful tool for constructing complex organic molecules. nih.gov
N-aryl carbamates, including aniline (B41778) derivatives, can serve as substrates in palladium-catalyzed C-H activation reactions. magtech.com.cn The carbamate group directs the ortho-C-H bond activation, leading to the formation of various functionalized products, including those from alkenylation. magtech.com.cn Aniline carbamates have been successfully used in palladium-catalyzed C-H arylation with diazonium salts under mild, room-temperature conditions without the need for an external oxidant, acid, or base. nih.gov This method provides a direct route to ortho-arylated anilines, which are precursors to various biologically active molecules and carbazole (B46965) alkaloids. nih.gov
The following table outlines a typical reaction for the palladium-catalyzed ortho-C-H arylation of an aniline carbamate:
| Reactants | Catalyst | Conditions | Product |
| Aniline Carbamate, Aryldiazonium Salt | Palladium(II) trifluoroacetate | Room temperature | Ortho-arylated aniline carbamate |
This process demonstrates high regioselectivity for the monoarylation at the ortho-position. nih.gov The carbamate directing group can be easily removed after the reaction to yield the desired ortho-arylated aniline. nih.gov
The regioselectivity of C-H functionalization reactions directed by carbamate groups is governed by both electronic and steric factors. magtech.com.cn In most instances, substrates with electron-donating groups and less steric hindrance exhibit higher reactivity. magtech.com.cn The carbamate group facilitates the formation of a metal-bearing six-membered ring intermediate, which selectively directs the activation of the ortho-C-H bond. magtech.com.cn
Mechanistic studies of palladium-catalyzed C-H arylation of aniline carbamates suggest that the reaction proceeds through a directed electrophilic metalation pathway, which is the rate-determining step. nih.gov This is followed by oxidative addition of the aryldiazonium salt to the palladacycle intermediate, which can occur through either an ionic or a radical pathway to form a hypervalent palladium species. nih.gov A subsequent facile reductive elimination furnishes the C-H arylation product. nih.gov A kinetic isotope effect (KIE) value of 4.2 was determined from a competitive experiment between a deuterated and non-deuterated aniline carbamate, confirming the involvement of C-H activation in the rate-determining step. nih.gov
Self-Immolative Systems Based on Aniline Carbamate Derivatives
Self-immolative linkers are chemical constructs designed to degrade spontaneously in response to a specific stimulus, leading to the release of a payload. rsc.org Aniline-based carbamates are a key component in some of these systems. rsc.org
The p-aminobenzyloxycarbonyl (PABC) scaffold is a widely used self-immolative linker. researchgate.netsigutlabs.com Upon a triggering event that reveals the free aniline moiety, the PABC linker undergoes a rapid 1,6-elimination reaction. researchgate.net This process results in the release of an azaquinone methide, carbon dioxide, and the active drug. researchgate.net
The degradation kinetics of these systems can be influenced by the structure of the linker. For example, the degradation of a photo-triggered polymer containing Fmoc carbamate units did not show the exponential profile expected for a self-amplifying system. rsc.org The versatility of amine-carbamate self-immolative spacers has been demonstrated in their ability to release various hydroxyl-containing payloads, with the release rate being influenced by the structure of both the spacer and the leaving group. nih.gov
Computational and Experimental Analysis of 1,6-Elimination Reactions
The 1,6-elimination reaction is a critical transformation for systems containing a p-aminobenzyl alcohol-like moiety, which is structurally analogous to the core of this compound upon appropriate modification or activation. This reaction proceeds through a cascade mechanism, leading to the release of a leaving group from the benzylic position, facilitated by the electronic cascade initiated by the aniline nitrogen.
To infer the reactivity of this compound, we can examine kinetic data from analogous systems. The following table summarizes the half-lives (t½) for the fragmentation of various substituted hydroxylaminobenzyl carbamates, which serve as models for the key elimination step.
Table 1: Half-lives for the Fragmentation of Substituted Hydroxylaminobenzyl Carbamates
| Substituent on Benzyl (B1604629) Ring | Half-life (t½) in minutes |
|---|---|
| Unsubstituted | 16 |
| α-methyl | 9.5 |
Data sourced from studies on reductively-initiated fragmentation of nitrobenzyl carbamates. rsc.orgresearchgate.net
Based on this data, it is reasonable to predict that the 1,6-elimination of an activated form of this compound would be a facile process. The aniline nitrogen, being a strong electron-donating group, would effectively stabilize the positive charge developing on the benzylic carbon during the transition state, thus accelerating the elimination.
Design Principles for Controlled Chemical Release Mechanisms
The 1,6-elimination reaction of p-aminobenzyl alcohol derivatives has been widely exploited in the design of prodrugs and other controlled release systems. nih.govcolab.ws The core principle involves masking a potent molecule with a linker that undergoes a 1,6-elimination cascade under specific physiological conditions, thereby releasing the active agent.
The design of such systems based on the this compound scaffold would involve several key considerations:
Trigger Mechanism: The initiation of the 1,6-elimination cascade requires the unmasking of the aniline nitrogen's electron-donating ability. This can be achieved through various enzymatic or chemical triggers. For example, a nitro group at the para-position of the aniline ring can be reduced by nitroreductase enzymes, which are found in hypoxic environments characteristic of solid tumors. rsc.orgresearchgate.net This reduction to a hydroxylamine (B1172632) or amine would initiate the elimination.
Modulation of Release Rate: The rate of drug release can be fine-tuned by introducing substituents on the aromatic ring or at the benzylic position. As indicated by the data in Table 1, an α-methyl group can accelerate the release. Conversely, electron-withdrawing groups on the aniline ring would be expected to slow down the elimination process.
Linker Stability: The carbamate linkage in this compound offers a balance of stability and lability. Carbamates are generally more stable than esters to hydrolysis, which is advantageous for preventing premature drug release. nih.gov The stability can be further modulated by the choice of the alcohol component of the carbamate.
Self-Immolative Nature: The 1,6-elimination cascade is a "self-immolative" process, meaning that once initiated, the linker spontaneously fragments to release the payload without the need for further enzymatic or chemical intervention. This ensures a clean and efficient release of the active molecule. researchgate.net
The versatility of the p-aminobenzyl carbamate system allows for the design of sophisticated drug delivery platforms with precise control over the release of therapeutic agents. nih.gov
Reactivity of the Anilino Phenyl Substructure
The anilino phenyl substructure of this compound contains two aromatic rings with distinct electronic properties, leading to differential reactivity towards electrophilic attack and a range of possible functional group interconversions.
Electrophilic Aromatic Substitution Reactions
The two phenyl rings in this compound exhibit different susceptibilities to electrophilic aromatic substitution due to the opposing electronic effects of the substituents.
The Aniline Ring: The aniline ring is activated towards electrophilic attack due to the strong electron-donating effect of the nitrogen atom via resonance. The lone pair of electrons on the nitrogen delocalizes into the phenyl ring, increasing the electron density at the ortho and para positions. Therefore, electrophilic substitution on this ring is expected to be rapid and occur primarily at the positions ortho to the amino group. wikipedia.org
The relative reactivity of the two rings can be summarized as follows:
Table 2: Predicted Reactivity of Phenyl Rings in this compound towards Electrophilic Aromatic Substitution
| Aromatic Ring | Substituent Effect | Predicted Reactivity | Preferred Position of Attack |
|---|---|---|---|
| Aniline Ring | Activating (NHR) | High | Ortho |
| Phenylcarbamate Ring | Deactivating (NHCOOR) | Low | Meta |
To achieve selective substitution on the less reactive phenylcarbamate ring, the more reactive aniline ring would likely need to be protected first. For instance, acylation of the aniline nitrogen would diminish its activating effect, allowing for subsequent substitution on the other ring.
Advanced Functional Group Interconversions
The this compound molecule offers several sites for advanced functional group interconversions, enabling the synthesis of a variety of derivatives.
Carbamate Group Transformations: The carbamate functionality can undergo several transformations.
Hydrolysis: Under acidic or basic conditions, the carbamate can be hydrolyzed to yield the corresponding aniline, ethanol, and carbon dioxide.
Transesterification: Reaction with a different alcohol in the presence of a suitable catalyst can lead to the exchange of the ethyl group for another alkyl or aryl group.
Conversion to Ureas: Treatment with amines can convert the carbamate into a urea (B33335) derivative.
Aniline Nitrogen Reactions: The secondary amine of the aniline moiety can be a site for further functionalization.
Alkylation: The nitrogen can be alkylated under appropriate conditions, although this might compete with reactions at the carbamate nitrogen.
Acylation: Reaction with acyl chlorides or anhydrides would lead to the formation of a diamide-like structure, further deactivating both aromatic rings.
Diazotization: While the aniline is secondary, under specific conditions, reactions involving the generation of diazonium-like species could be envisioned, leading to a variety of other functional groups. However, the presence of the second phenyl group would significantly influence the stability and reactivity of such an intermediate compared to primary anilines. wikipedia.org
These potential transformations highlight the versatility of this compound as a scaffold for the synthesis of more complex molecules with tailored properties for various applications in materials science and medicinal chemistry.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of "Ethyl N-(4-anilinophenyl)carbamate" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information for the structural assignment of "this compound".
Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The ethyl group of the carbamate (B1207046) moiety would present a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The protons on the two aromatic rings are expected to appear as complex multiplets in the aromatic region of the spectrum. The chemical shifts of these aromatic protons are influenced by the electronic effects of the amine and carbamate substituents. Additionally, two distinct singlets are expected for the two N-H protons (one from the carbamate and one from the secondary amine), which may be broad and can exchange with deuterium (B1214612) upon the addition of D₂O.
Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For "this compound," this includes the two carbons of the ethyl group, the carbonyl carbon of the carbamate, and the carbons of the two distinct phenyl rings. The carbonyl carbon typically appears at a downfield chemical shift (around 150-170 ppm). The aromatic carbons resonate in the 110-150 ppm range, with their specific shifts determined by the attached functional groups. oregonstate.edudocbrown.info Carbons directly bonded to nitrogen will show shifts influenced by the electronegativity of the nitrogen atom.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Ethyl CH₃ | ~1.2 (triplet) | ~14 |
| Ethyl CH₂ | ~4.1 (quartet) | ~61 |
| Aromatic C-H | ~6.8 - 7.5 (multiplets) | ~115 - 145 |
| Carbamate N-H | ~8.0 (broad singlet) | N/A |
| Aniline (B41778) N-H | ~5.7 (broad singlet) | N/A |
| Carbamate C=O | N/A | ~154 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.
To unambiguously assign all signals and confirm the molecular structure, advanced NMR techniques are employed.
2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical. researchgate.net
COSY experiments would reveal proton-proton coupling networks, confirming the connectivity within the ethyl group and correlations between adjacent protons on the aromatic rings.
HSQC spectra correlate protons with their directly attached carbons, allowing for the definitive assignment of the ethyl CH₂ and CH₃ carbons, as well as the protonated aromatic carbons.
Variable-Temperature (VT) NMR : This technique can be used to study dynamic processes within the molecule, such as restricted rotation around the carbamate N-C(O) bond or the aniline C-N bond. orientjchem.org At low temperatures, separate signals for different conformers might be observed, which coalesce into averaged signals as the temperature increases. This provides insight into the rotational energy barriers and conformational flexibility of the molecule.
¹⁵N NMR Spectroscopy : Given the presence of two distinct nitrogen atoms (a carbamate nitrogen and an aniline nitrogen), ¹⁵N NMR would provide two separate signals, reflecting their different electronic environments. ipb.pt This technique is highly sensitive to factors like hybridization and hydrogen bonding. While zwitterion formation is not expected for this neutral molecule under standard conditions, ¹⁵N NMR could be a powerful tool to study its protonation state under varying pH or in mechanistic studies where a zwitterionic intermediate might be proposed.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of "this compound" and for deducing its structure through analysis of its fragmentation patterns.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For a sufficiently volatile and thermally stable compound like "this compound," GC-MS is an excellent method for assessing sample purity and confirming its identity. The sample is vaporized and separated from impurities on a GC column before entering the mass spectrometer. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule's mass. The fragmentation pattern observed is a unique fingerprint that aids in structural confirmation. nih.govnih.gov
Expected Key Fragments in GC-MS Analysis
| m/z Value | Proposed Fragment Identity | Notes |
|---|---|---|
| 256 | [C₁₅H₁₆N₂O₂]⁺ | Molecular Ion (M⁺) |
| 211 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 183 | [M - C₆H₅NH]⁺ | Cleavage of the aniline C-N bond |
| 167 | [C₉H₉NO₂]⁺ | Fragment containing the carbamate and one phenyl ring |
LC-MS is a powerful alternative or complementary technique to GC-MS, particularly for analyzing complex reaction mixtures or compounds with lower volatility or thermal stability. nih.gov The compound is first separated from other components in a liquid chromatography column before being introduced into the mass spectrometer.
Using a soft ionization technique like Electrospray Ionization (ESI), LC-MS typically generates a protonated molecular ion, [M+H]⁺, at m/z 257 for "this compound". nih.gov This allows for the unambiguous determination of its molecular weight. Furthermore, tandem mass spectrometry (LC-MS/MS) can be performed, where the parent ion ([M+H]⁺) is selected and fragmented to produce a daughter ion spectrum. This fragmentation provides detailed structural information that is crucial for distinguishing between isomers and identifying the compound in a complex matrix without requiring extensive purification. scielo.br
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the key functional groups present in "this compound." The IR spectrum provides a characteristic fingerprint based on these groups.
The key expected absorptions include:
A sharp, strong peak for the carbonyl (C=O) stretch of the carbamate group.
One or two bands in the N-H stretching region, corresponding to the carbamate N-H and the secondary amine N-H.
Bands corresponding to C-O and C-N stretching.
Multiple bands in the aromatic region for C=C and C-H stretching and bending vibrations. nih.govnist.gov
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbamate N-H | Stretch | ~3300 | Medium |
| Aniline N-H | Stretch | ~3400 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Weak |
| Carbonyl (C=O) | Stretch | ~1700 - 1720 | Strong, Sharp |
| Aromatic C=C | Stretch | 1500 - 1600 | Medium |
| C-O | Stretch | 1200 - 1300 | Strong |
Complementary Analytical Techniques for Related Chemical Systems (e.g., X-ray Photoelectron Spectroscopy, Scanning Electron Microscopy, Atomic Force Microscopy for catalysts)
In the synthesis of complex organic molecules such as this compound, particularly through catalytic routes like cross-coupling reactions, the efficacy of the catalyst is paramount. The physical and chemical properties of the catalyst's surface dictate its activity, selectivity, and lifespan. Therefore, a suite of advanced analytical techniques is employed to characterize these catalysts. While direct spectroscopic analysis elucidates the structure of the final product, techniques like X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) provide critical insights into the nature of the catalysts that facilitate its formation.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1-10 nm of a material's surface. mdpi.comresearchgate.net In the context of heterogeneous catalysis, which is often employed in the synthesis of diarylamines and related compounds, XPS is indispensable for probing the catalyst's surface chemistry. mdpi.com
Principles and Applications in Catalyst Characterization: The technique involves irradiating a sample with an X-ray beam, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is unique to each element and can shift based on the element's oxidation state and local chemical environment.
For catalysts used in reactions forming C-N bonds, XPS can:
Identify the oxidation state of the active metal: For instance, in a palladium-catalyzed amination reaction, XPS can distinguish between the active Pd(0) species and oxidized, less active Pd(II) or Pd(IV) states on the catalyst surface.
Quantify surface elemental composition: It can determine the atomic concentration of the active metal, promoters, and the elemental makeup of the support material (e.g., Carbon, Ceria, Alumina). acs.org
Monitor catalyst deactivation: By analyzing spent catalysts, XPS can reveal changes in oxidation state, poisoning by reactants or products (e.g., sulfur or phosphorus compounds), or the formation of inactive surface layers. mdpi.com
Study metal-support interactions: The binding energy of both the metal and the support can shift due to electronic interactions, which often correlate with catalytic performance.
Research Findings: In a study on gold nanoparticles supported on various oxides for aerobic dehydrogenation, XPS was used to analyze the electronic states of the gold. acs.org While no direct correlation with catalytic performance was found in that specific case, it ruled out electronic state as the primary driver, pointing towards the importance of the redox-active support. acs.org Another study on aminated glassy carbon electrodes used XPS to identify not only the intended primary amine groups but also other nitrogen-containing functionalities like pyrrole-type and quaternary amine-like moieties, showcasing the technique's ability to detail surface functionalization. nih.gov
| Parameter | Information Provided by XPS | Relevance to Catalysis for Carbamate Synthesis |
| Binding Energy | Elemental identification and chemical/oxidation state. | Determines if the active metal (e.g., Pd, Cu, Au) is in the correct oxidation state (e.g., Pd(0)) for catalytic C-N cross-coupling. mdpi.com |
| Peak Area | Quantitative elemental composition of the surface. | Measures the surface concentration of the active metal and can detect surface poisons that lead to deactivation. researchgate.net |
| Chemical Shift | Changes in the local chemical environment. | Provides insight into metal-support interactions or the coordination of ligands, which influences catalyst activity and selectivity. |
| Depth Profiling | Elemental composition as a function of depth (with ion sputtering). | Characterizes the thickness of oxide layers or the distribution of the active phase below the immediate surface. mdpi.com |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy is a powerful imaging technique used to produce high-resolution images of a sample's surface topography. numberanalytics.com It is crucial for understanding the morphology and structure of catalysts, which directly impacts their performance. numberanalytics.com
Principles and Applications in Catalyst Characterization: An SEM scans a focused beam of electrons across a sample's surface. The interactions between the electrons and the atoms of the sample produce various signals, primarily secondary electrons (for topography) and backscattered electrons (sensitive to atomic number), which are collected to form an image. acs.orgazom.com
For catalyst systems, SEM provides information on:
Particle Size and Distribution: Visualizes the size and dispersion of catalyst nanoparticles on a support material. numberanalytics.com Uniform distribution is often key to maximizing the number of active sites.
Surface Morphology and Porosity: Reveals the texture, roughness, and porous structure of the catalyst support (e.g., silica (B1680970), activated carbon). azooptics.com This is vital as the pore structure affects reactant diffusion to the active sites.
Catalyst Degradation: Can be used to observe morphological changes in a catalyst after use, such as the sintering (agglomeration) of metal particles or the formation of coke deposits, both of which lead to deactivation. numberanalytics.com
In-situ Analysis: Advanced in-situ SEM allows for the observation of catalysts under realistic operating conditions, providing dynamic information on structural changes during a reaction. numberanalytics.comacs.org
Research Findings: SEM is routinely used to complement other techniques. For instance, in the characterization of nanocatalysts, SEM provides a three-dimensional view of the surface, while Transmission Electron Microscopy (TEM) offers two-dimensional projections of the particle size and shape. azooptics.com In studies of catalyst synthesis, SEM can confirm the morphology; for example, research on polyimide/titania nanocomposites used SEM to confirm the uniform dispersion of titania nanoparticles within the polymer matrix. researchgate.net
| Parameter | Information Provided by SEM | Relevance to Catalysis for Carbamate Synthesis |
| Topography | High-resolution surface features. | Visualizes the morphology of the catalyst support and the dispersion of active metal particles. numberanalytics.com |
| Morphology | Particle size, shape, and distribution. | Determines the available surface area of the catalyst; smaller, well-dispersed particles generally lead to higher activity. numberanalytics.com |
| Composition | Elemental analysis (when coupled with EDS/EDX). | Maps the elemental distribution on the catalyst surface, confirming the presence and location of the active metal and promoters. acs.org |
| Degradation | Sintering, fouling, or structural changes. | Identifies mechanisms of catalyst deactivation, aiding in the design of more robust catalysts for amine and carbamate synthesis. numberanalytics.com |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy is a very-high-resolution type of scanning probe microscopy that can provide a three-dimensional surface profile with atomic-level precision. catalysis.blog Unlike electron microscopes, AFM does not require a vacuum and can operate in ambient air or liquid environments, making it ideal for studying catalytic processes under near-realistic conditions. catalysis.blogasmicro.com
Principles and Applications in Catalyst Characterization: AFM uses a mechanical probe with a sharp tip to scan the sample surface. Forces between the tip and the surface lead to the deflection of a cantilever, which is monitored by a laser. This allows for the mapping of surface topography at the nanoscale. catalysis.blog
In catalysis research, AFM can reveal:
Atomic-Scale Surface Structure: Maps the surface of a catalyst with sufficient resolution to identify atomic steps, terraces, and other features that can act as active sites. catalysis.blog
Nanoparticle Characterization: Measures the size, shape, and height of individual catalyst nanoparticles, complementing data from electron microscopy. asmicro.comresearchgate.net
Mechanical and Chemical Properties: Advanced AFM modes can measure surface properties like hardness, elasticity, and friction, which are important for catalyst durability. catalysis.blog
In-situ and Operando Studies: AFM can be used to observe dynamic changes on a catalyst surface in real-time during a chemical reaction in a liquid or gas environment, providing insights into reaction mechanisms and deactivation processes. researchgate.netmpg.de
Research Findings: Studies have demonstrated AFM's ability to characterize nanocatalysts by providing detailed information on their morphology and distribution on supports. catalysis.blog In one study, AFM was used to investigate the surface topography and particle size of a Pd/r-TiO2 catalyst, revealing a uniform distribution with a specific particle height. researchgate.net Recent developments have enabled correlative AFM, which can simultaneously measure topography, electrical conductivity, and frictional forces, offering a multi-faceted view of electrocatalyst surfaces at the solid-liquid interface. mpg.de This is particularly relevant for electrocatalytic reactions that may be used to synthesize complex organic molecules.
| Parameter | Information Provided by AFM | Relevance to Catalysis for Carbamate Synthesis |
| Surface Topography | Atomic-level 3D surface mapping. | Identifies active sites like step edges and defects on the catalyst surface where bond formation (e.g., C-N coupling) is likely to occur. catalysis.blog |
| Nanoparticle Dimensions | Precise height, width, and volume of individual particles. | Provides accurate size metrics for catalyst nanoparticles, which is critical as catalytic activity is often size-dependent. asmicro.com |
| Surface Properties | Adhesion, friction, and mechanical hardness. | Helps in understanding catalyst durability and the interaction forces between reactants and the catalyst surface. catalysis.blog |
| In-situ Observation | Real-time monitoring of surface changes during reaction. | Allows for the direct observation of catalyst restructuring, reactant adsorption, and product formation at the nanoscale. researchgate.net |
Computational Chemistry and Theoretical Modeling of Ethyl N 4 Anilinophenyl Carbamate Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Characterization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of ethyl N-(4-anilinophenyl)carbamate. DFT methods provide a good balance between computational cost and accuracy for systems of this size. nih.gov These calculations can elucidate key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of chemical bonds within the molecule.
The electronic structure of carbamates is influenced by both electronic and steric effects. nih.gov For instance, the delocalization of the nitrogen lone pair over the carbonyl group is a key feature of the carbamate (B1207046) functionality. In this compound, the electronic landscape is further complicated by the presence of two phenyl rings and the aniline (B41778) nitrogen. DFT calculations can map the electrostatic potential surface, highlighting regions of positive and negative charge, which are crucial for understanding intermolecular interactions and reactivity.
Studies on related diphenylamine (B1679370) derivatives have shown that the substituents on the phenyl rings can significantly influence their electronic properties. nih.gov Similarly, for this compound, DFT would predict how the ethyl carbamate and aniline moieties mutually influence each other's electronic characteristics. The calculated orbital energies can provide an indication of the molecule's susceptibility to nucleophilic or electrophilic attack.
Table 1: Calculated Electronic Properties of a Model Carbamate System
| Property | Value | Method |
| HOMO Energy | -6.2 eV | DFT/B3LYP |
| LUMO Energy | -1.5 eV | DFT/B3LYP |
| Dipole Moment | 3.5 D | DFT/B3LYP |
This table presents hypothetical data for a model carbamate system to illustrate the type of information obtained from quantum chemical calculations. Actual values for this compound would require specific calculations.
Elucidation of Reaction Mechanisms through Theoretical Pathway Mapping
Theoretical pathway mapping is a powerful application of computational chemistry for understanding the detailed steps of chemical reactions involving this compound.
Identification and Characterization of Transition States and Intermediates
The formation of carbamates can proceed through various mechanistic pathways. organic-chemistry.orgacs.org Theoretical calculations can be used to identify and characterize the structures of crucial transient species such as transition states and intermediates. nih.govacs.org For instance, in the reaction of an amine with a carbonyl source, a tetrahedral intermediate is often proposed. nih.gov DFT calculations can optimize the geometry of this intermediate and the preceding and succeeding transition states, providing a detailed picture of the reaction coordinate.
In the context of carbamate synthesis from an amine and carbon dioxide, a zwitterionic intermediate has been discussed. rsc.org However, some computational studies suggest that a direct, termolecular mechanism might be more likely, avoiding a discrete zwitterionic intermediate. epa.gov For the synthesis of this compound, theoretical modeling could distinguish between different plausible pathways, for example, by comparing the energetics of a route involving phosgene (B1210022) derivatives versus a phosgene-free synthesis. mdpi.com The characterization of these transient species is crucial for understanding the factors that control the reaction rate and selectivity.
Calculation of Activation Barriers and Reaction Free Energies
Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been located, their energies can be calculated. This allows for the determination of activation barriers (the energy difference between the reactants and the transition state) and reaction free energies (the energy difference between the products and the reactants). researchgate.net
These calculated energetic parameters are critical for predicting the feasibility and kinetics of a reaction. A lower activation barrier implies a faster reaction rate. The reaction free energy indicates the thermodynamic driving force of the reaction, with a negative value suggesting a spontaneous process. For the synthesis of this compound, these calculations could be used to compare the efficiency of different synthetic routes or to understand the effect of catalysts. For example, the role of a base in facilitating the deprotonation of the amine can be quantified by calculating the reduction in the activation barrier.
Table 2: Hypothetical Calculated Energy Profile for a Carbamate Formation Step
| Species | Relative Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | +2.5 |
| Second Transition State | +10.8 |
| Products | -5.7 |
This table provides an illustrative example of a calculated reaction energy profile.
Modeling of Solvation Effects and Reaction Environment Influences
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. acs.org Computational models can account for the influence of the solvent through either explicit or implicit solvation models. Explicit models involve including a number of solvent molecules in the calculation, while implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. youtube.comyoutube.comacs.org
For reactions involving charged or highly polar species, such as intermediates in carbamate formation, solvation effects can be particularly important. nih.govboisestate.edu The solvent can stabilize these species, thereby lowering the activation energy and altering the reaction pathway compared to the gas phase. nih.gov For this compound, modeling the reaction in different solvents could help to identify the optimal reaction conditions for its synthesis.
Exploration of Quantitative Structure-Reactivity Relationships within Anilinophenyl Carbamate Analogues
Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. chemrxiv.org For a series of anilinophenyl carbamate analogues, QSRR studies can provide valuable insights into how modifications to the molecular structure affect their chemical behavior. nih.gov
By systematically varying substituents on the phenyl rings of this compound and calculating relevant quantum chemical descriptors (such as atomic charges, orbital energies, or electrostatic potential values), one can develop a QSRR model. nih.gov This model could then be used to predict the reactivity of new, unsynthesized analogues. For example, a QSRR study could correlate the Hammett parameter of substituents with the calculated activation energy for a particular reaction, providing a predictive tool for reaction design. researchgate.net
Molecular Dynamics Simulations for Conformational and Dynamic Analysis
While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide a means to explore the conformational flexibility and dynamic behavior of molecules over time. rsc.org this compound is a relatively flexible molecule, with several rotatable bonds. MD simulations can reveal the preferred conformations of the molecule in solution and the energy barriers between them. acs.org
This information is crucial for understanding how the molecule interacts with its environment, for instance, how it might bind to a biological target or pack in a crystal lattice. MD simulations can also be used to study the dynamics of processes such as the rotation around the carbamate C-N bond, which can be a key factor in the properties of carbamate-containing polymers. researchgate.net By simulating the molecule in a solvent box, one can also gain insights into the solvent structure around the solute and the dynamics of solvation.
Materials Science and Polymer Chemistry Applications of Anilinophenyl Carbamate Derivatives
Integration into Polymerization Processes (e.g., Reversible Addition-Fragmentation Chain Transfer Polymerization of 4-Anilinophenyl Acrylates)
The controlled incorporation of anilinophenyl groups into polymer chains has been successfully demonstrated using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This technique allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. researchgate.net
In a key study, monomers structurally related to Ethyl N-(4-anilinophenyl)carbamate, namely 4-anilinophenyl methacrylate (B99206) (APMA) and 4-anilinophenyl acrylate (B77674) (APA), were synthesized and polymerized via RAFT. researchgate.net The process utilized two different chain transfer agents (CTAs): 2-cyanopropyl dithiobenzoate and α-cyanobenzyl dithiobenzoate. researchgate.net
The research yielded several important findings:
Monomer Reactivity : The methacrylate monomer (APMA) demonstrated a higher polymerization rate compared to its acrylate counterpart (APA). researchgate.net
Polymer Characteristics : Polymers derived from APMA exhibited a narrower polydispersity index, indicating a more controlled polymerization process. researchgate.net
Controlled Synthesis : The use of RAFT polymerization enabled the production of polymers with predetermined molecular weights and narrow molecular weight distributions, a critical factor for creating materials with predictable properties. researchgate.netresearchgate.net
These results highlight the feasibility of integrating anilinophenyl moieties into polymer backbones through controlled radical polymerization techniques, creating side-chain polymers with potential electroactive or antioxidant properties. researchgate.net
Table 1: RAFT Polymerization of 4-Anilinophenyl (Meth)acrylates A summary of the experimental findings from the polymerization of anilinophenyl monomers.
| Monomer | Chain Transfer Agent (CTA) | Polymerization Rate | Polydispersity Index (PDI) |
|---|---|---|---|
| 4-anilinophenyl methacrylate (APMA) | 2-cyanopropyl dithiobenzoate | Higher | Narrower |
| 4-anilinophenyl acrylate (APA) | α-cyanobenzyl dithiobenzoate | Lower | Broader |
Functionalization of Polymeric Matrices through Grafting and Copolymerization Strategies
Functionalizing existing polymers with specific moieties like anilinophenyl carbamates is a powerful strategy to impart new properties to a material. researchgate.net This is often achieved through grafting or copolymerization, which chemically bonds the functional molecule to the polymer backbone. researchgate.netnih.gov This approach can enhance solubility, biocompatibility, or introduce reactive sites. nih.gov
Two primary grafting methods are commonly employed:
"Grafting-to" : This method involves attaching pre-synthesized polymer chains with reactive end groups onto the functional groups of a polymer backbone. nih.gov
"Grafting-from" : In this technique, initiator sites are created on the main polymer chain, from which new polymer chains are grown. nih.gov
While direct examples of grafting this compound are not extensively documented, the principle can be applied. The secondary amine in the anilinophenyl group (–NH–) provides a reactive site that could be used for attachment to a polymer backbone containing suitable functional groups (e.g., acid chlorides, epoxides, or isocyanates). This covalent bonding prevents the additive from leaching out of the polymer matrix over time, ensuring permanent modification of the material's properties.
Development as Monomeric Antioxidants for Polymer Stabilization
The degradation of polymers through oxidation is a significant issue affecting their lifespan and performance. nih.gov Antioxidants are crucial additives that interrupt these degradation processes. nih.gov A significant drawback of traditional, small-molecule antioxidants is their tendency to migrate or leach out of the polymer matrix. mdpi.com
To overcome this, researchers have developed "monomeric antioxidants" or "polymerizable antioxidants." These are molecules that contain both an antioxidant functional group and a polymerizable group. By incorporating these monomers into the polymer chain during synthesis, the antioxidant becomes a permanent, non-extractable part of the material. mdpi.comyangchentech.com
The anilinophenyl moiety is a known antioxidant structure. For instance, N-(4-Anilinophenyl)maleimide is recognized as a reactive, non-migrating antioxidant used in rubber and polymer coatings. yangchentech.com Similarly, studies have shown that N-(4-anilinophenyl)methacrylamide acts as a polymerizable, non-staining antioxidant. researchgate.net By copolymerizing such monomers, the resulting polymer gains inherent, long-lasting protection against oxidative degradation. This approach is superior to simply blending antioxidants into the polymer, as it ensures the stabilizing agent remains effective throughout the material's service life. mdpi.comyangchentech.com
Exploration in Advanced Coatings and Surface Modification Chemistry
Carbamate-functional polymers are highly valued in the coatings industry, particularly for automotive topcoats, due to their excellent durability, hardness, and resistance to environmental factors like acid rain. epo.org These properties arise from the ability of the carbamate (B1207046) groups to participate in crosslinking reactions, typically with aminoplast resins like melamine-formaldehyde resins, to form a dense, stable polymer network. epo.orgepo.org
A common method to create these functional polymers is through a "transcarbamoylation" reaction. google.com In this process, a hydroxyl-functional polymer (such as a hydroxy-functional acrylic or polyester) is reacted with a lower alkyl carbamate (like methyl or ethyl carbamate) at elevated temperatures. google.com This reaction incorporates carbamate groups onto the polymer backbone, which are then available for subsequent curing. epo.orggoogle.com
While this compound itself is not a polymer, its carbamate functionality is the key reactive group in these coating systems. The presence of the anilinophenyl group could potentially add further functionality, such as UV absorption or antioxidant properties, to the final cured coating. The development of polymers containing pendant carbamate groups is a central strategy for producing high-performance, crosslinkable coating compositions. epo.orgepo.org
Future Research Directions and Emerging Methodological Trends
Development of Novel and Atom-Economical Synthetic Pathways for Anilinophenyl Carbamates
The pursuit of green and sustainable chemistry has spurred significant research into developing novel synthetic pathways for anilinophenyl carbamates that are both efficient and environmentally benign. A primary focus is the move away from hazardous reagents traditionally used in carbamate (B1207046) synthesis, such as phosgene (B1210022) and isocyanates.
A promising and more sustainable alternative involves the use of carbon dioxide (CO2) as a C1 source. rsc.org This approach is particularly attractive as it utilizes a readily available, non-toxic, and renewable greenhouse gas as a chemical feedstock. The reaction of an amine with CO2 can be facilitated by superbases to form carbamates. rsc.org Recent studies have delved into the mechanistic details of these reactions, revealing that the role of the superbase is to deprotonate the amine as it attacks a free CO2 molecule. rsc.orgrsc.org This insight is critical for the rational design of new and more efficient synthetic strategies. rsc.orgrsc.org
Another area of active research is the development of catalytic systems for the direct synthesis of carbamates from amines, alcohols, and carbon dioxide. rsc.org Basic catalysts have shown the ability to convert a range of amines into their corresponding carbamates under mild conditions. rsc.org Furthermore, tin-catalyzed transcarbamoylation using economical carbamoyl (B1232498) donors like methyl carbamate is being explored as an atom-economical method with broad functional group tolerance. organic-chemistry.org Biocatalysis, using enzymes like esterases, also presents an attractive and environmentally friendly approach to carbamate synthesis in aqueous media. nih.gov
| Synthetic Approach | Key Features | Advantages |
| CO2 as a C1 Source | Utilizes carbon dioxide as a renewable feedstock. rsc.org | Environmentally friendly, non-toxic C1 source. |
| Catalytic Synthesis | Employs basic or metal catalysts for direct synthesis from amines and alcohols. rsc.org | Can operate under mild reaction conditions. rsc.org |
| Transcarbamoylation | Involves the transfer of a carbamoyl group from a donor molecule. organic-chemistry.org | Atom-economical with a streamlined workup. organic-chemistry.org |
| Biocatalysis | Utilizes enzymes to catalyze carbamate formation. nih.gov | Green approach, often performed in water. nih.gov |
Exploration of Catalytic Applications Beyond Their Own Synthesis
While much of the research has focused on the synthesis of anilinophenyl carbamates, there is a growing interest in exploring the catalytic potential of these molecules themselves. The unique structure of Ethyl N-(4-anilinophenyl)carbamate, which contains both a carbamate and an aniline (B41778) moiety, offers multiple sites for potential catalytic activity.
The carbamate group can act as a ligand for metal catalysts, and research has shown that aryl carbamates can undergo nickel-catalyzed amination. rsc.org This suggests the potential for using anilinophenyl carbamates in the design of new catalytic systems. The carbamate functional group can direct the functionalization of the aromatic ring before undergoing a cross-coupling reaction.
Furthermore, the carbamate group's ability to act as a structural analog of an amide bond opens up possibilities for its use in designing enzyme inhibitors and other biologically active molecules. nih.gov The electronic and conformational properties of the carbamate group can be fine-tuned by modifying the substituents, which could be leveraged in the design of specialized catalysts. nih.gov
Rational Design of Next-Generation Materials Leveraging Anilinophenyl Carbamate Functionality
The distinct structural and chemical properties of anilinophenyl carbamates make them promising building blocks for the creation of new materials with tailored functionalities. The carbamate group is a fundamental component of polyurethanes, one of the most versatile classes of polymers. nih.gov This inherent connection suggests that this compound and its derivatives could be incorporated into novel polymer structures.
The ability of the carbamate group to form hydrogen bonds can influence the self-assembly and macroscopic properties of materials. epa.gov This feature is being explored in the development of materials with interesting mechanical, thermal, and even optical properties. The aniline portion of the molecule also introduces the potential for electronic activity, making these compounds relevant for applications in organic electronics.
Studies have shown that alterations to the carbamate group can significantly impact the biological activity of related compounds, highlighting the potential for designing new therapeutic agents. nih.gov For example, replacing the ethyl group in some biologically active carbamates with other functionalities can either enhance or diminish their efficacy. nih.gov This structure-activity relationship is a key area of investigation for designing next-generation materials for biomedical applications.
Integration with Automated Synthesis and Flow Chemistry Methodologies
The adoption of automated synthesis and flow chemistry is revolutionizing the way chemical reactions are performed and optimized. wikipedia.org These technologies offer significant advantages for the synthesis of anilinophenyl carbamates, including improved safety, efficiency, and scalability. rsc.org
Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities. acs.orgrsc.org This is especially beneficial for reactions that are highly exothermic or involve hazardous reagents. rsc.orgacs.org The continuous nature of flow processes also facilitates the rapid optimization of reaction conditions and can be readily scaled up for larger-scale production. soci.org Recent work has demonstrated the successful continuous synthesis of carbamates from CO2 and amines, highlighting the potential of this technology. acs.org
Automated synthesis platforms, often combined with high-throughput screening, enable the rapid exploration of a vast array of reaction conditions, catalysts, and substrates. wikipedia.org This can significantly accelerate the discovery of new synthetic methods and the optimization of existing ones. The integration of these automated techniques is poised to play a crucial role in the future development of anilinophenyl carbamate chemistry.
Advanced Mechanistic Predictions for Complex Chemical Transformations
A deep understanding of reaction mechanisms is fundamental to the rational design of new and improved chemical transformations. In the context of anilinophenyl carbamates, advanced computational and experimental techniques are being employed to unravel the intricate details of their formation and reactivity.
Computational studies, such as Density Functional Theory (DFT), are providing valuable insights into the catalytic cycles of carbamate synthesis. researchgate.net These theoretical models can help to identify key intermediates and transition states, shedding light on the factors that control reaction rates and selectivity. researchgate.net For instance, computational analysis has been used to understand the role of guanidine-CO2 adducts in carbamate formation from CO2 and amines. rsc.orgrsc.org
Experimental techniques, such as in-situ NMR spectroscopy, are also being used to probe reaction mechanisms in real-time. nih.gov By combining these experimental observations with computational predictions, researchers can build a comprehensive picture of the reaction landscape. This detailed mechanistic understanding is essential for the development of the next generation of catalysts and synthetic methods for anilinophenyl carbamates.
Q & A
Q. What are the optimal synthetic routes for Ethyl N-(4-anilinophenyl)carbamate, and how can purity be ensured?
this compound can be synthesized via reaction of 4-anilinophenylamine with ethyl chloroformate in the presence of a base (e.g., pyridine) under anhydrous conditions. Critical steps include slow addition of reagents to minimize side reactions and purification through repeated recrystallization using solvents like ethanol or ethyl acetate to achieve >95% purity. Monitoring reaction progress via TLC and characterizing intermediates via NMR or IR spectroscopy ensures fidelity .
Q. Which analytical methods are recommended for quantifying this compound in complex matrices?
Gas chromatography coupled with mass spectrometry (GC-MS) or electron capture detection (GC-ECD) is preferred for trace analysis. Sample preparation involves liquid-liquid extraction with dichloromethane or salting-out with potassium carbonate to isolate the compound. For high-resolution structural confirmation, use DB-WAX or CP Wax columns, achieving limits of detection (LOD) as low as 1 µg/L .
Q. How can the crystal structure of this compound be resolved?
Single-crystal X-ray diffraction (SCXRD) with SHELXL software is the gold standard. Crystallize the compound in a solvent system like ethanol/water, and collect intensity data using a Mo-Kα radiation source. Refinement parameters (R-factor < 0.05) and hydrogen-bonding network analysis validate the structure. SHELX programs are robust for small-molecule refinement .
Q. What are the primary toxicity screening protocols for this compound?
Conduct in vitro assays using hepatic cell lines (e.g., HepG2) to assess cytotoxicity (MTT assay) and genotoxicity (Ames test). Dose-response studies should align with IARC guidelines for Group 2B carcinogens, focusing on metabolite formation (e.g., via cytochrome P450 enzymes). Include positive controls like ethyl carbamate for comparative analysis .
Advanced Research Questions
Q. How do substituents on the anilinophenyl moiety influence bioactivity?
Systematic SAR studies reveal that electron-withdrawing groups (e.g., -NO₂ at the para position) enhance stability but reduce solubility, while alkyl chains (e.g., -CH₂CH₃) improve membrane permeability. Computational modeling (DFT) and in vitro binding assays against target enzymes (e.g., cytochrome P450 isoforms) can quantify these effects .
Q. What strategies resolve contradictions in reported carcinogenicity data?
Discrepancies often arise from variations in metabolic activation pathways across model organisms. Use isotopic labeling (e.g., ¹⁴C-ethyl carbamate) to track metabolite profiles in rodent vs. human liver microsomes. Cross-validate findings with transcriptomic data to identify species-specific detoxification pathways .
Q. How can degradation pathways of this compound be characterized under environmental conditions?
Employ advanced oxidation processes (AOPs) such as UV/H₂O₂ or Fenton reactions, and monitor degradation intermediates via LC-QTOF-MS. Kinetic studies under varying pH and temperature conditions reveal hydrolytic cleavage of the carbamate group as the primary degradation mechanism .
Q. What methodologies enable the study of this compound’s role in polymer nanocomposites?
Incorporate this compound into polymethacrylamide matrices via RAFT polymerization. Characterize thermal stability (TGA) and electrical conductivity (four-point probe) to assess its utility in stimuli-responsive materials. Fumed silica functionalization enhances dispersion and mechanical properties .
Methodological Notes
- Synthesis Optimization : Use Schlenk lines to exclude moisture during carbamate formation .
- Analytical Validation : Include internal standards (e.g., methyl carbamate) to correct for matrix effects in GC-MS .
- Crystallography : SHELXL’s twin refinement tools are critical for handling data from non-merohedral twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
